molecular formula C33H39N2O9+ B3060984 3,4-Didehydroreserpine CAS No. 20370-94-9

3,4-Didehydroreserpine

Cat. No.: B3060984
CAS No.: 20370-94-9
M. Wt: 607.7 g/mol
InChI Key: AMMZXKADPOCNCB-FRNKBNCOSA-O
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Description

3,4-Didehydroreserpine is a derivative of reserpine, an indole alkaloid originally isolated from the roots of Rauvolfia serpentina. Reserpine has been historically used as an antihypertensive and antipsychotic agent. This compound is formed through the oxidation of reserpine and exhibits distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Didehydroreserpine is typically synthesized through the oxidation of reserpine. Common oxidizing agents used in this process include nitrous acid, cerium (IV) sulfate, vanadium pentoxide, periodate ion, and 2-iodoxybenzoate . The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Didehydroreserpine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can revert it back to reserpine or other intermediates.

    Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Nitrous acid, cerium (IV) sulfate, vanadium pentoxide, periodate ion.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

3,4-Didehydroreserpine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Didehydroreserpine involves the inhibition of the ATP/Magnesium pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals, affecting neurotransmission and resulting in its antihypertensive and antipsychotic effects .

Comparison with Similar Compounds

    Reserpine: The parent compound, used historically as an antihypertensive and antipsychotic agent.

    Deserpidine: Another derivative of reserpine with similar pharmacological properties.

    Ajmaline: An indole alkaloid with antiarrhythmic properties.

Uniqueness: 3,4-Didehydroreserpine is unique due to its intense green-yellow fluorescence, which makes it useful in analytical chemistry for detecting reserpine and its derivatives . Its distinct mechanism of action and chemical reactivity also set it apart from other similar compounds.

Properties

IUPAC Name

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3/p+1/t18-,22+,27-,28+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMZXKADPOCNCB-FRNKBNCOSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N2O9+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174299
Record name 3,4-Didehydroreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20370-94-9
Record name 3,4-Didehydroreserpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020370949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydroreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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